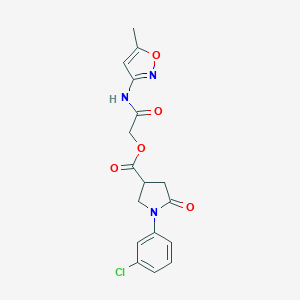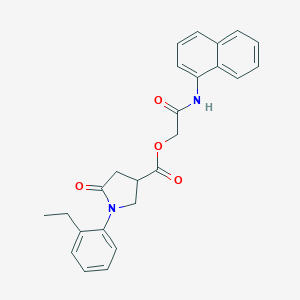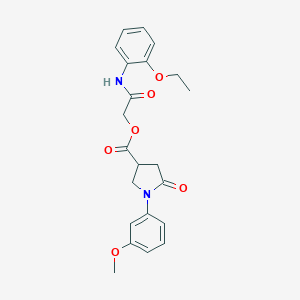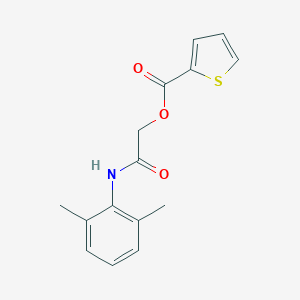![molecular formula C16H16ClNO4 B270974 N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of a program to develop new analgesics. However, it was later found to have potent psychoactive effects and has since been classified as a Schedule I controlled substance in the United States.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by this compound leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to have analgesic and anti-inflammatory effects, as well as effects on appetite, metabolism, and cardiovascular function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on the CB1 receptor with a high degree of specificity. However, one limitation is its classification as a controlled substance, which can make it difficult to obtain and use in certain jurisdictions.
Future Directions
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and safety profiles. Another area of interest is the study of the endocannabinoid system and its role in various disease states, including pain, inflammation, and neurodegenerative disorders. Additionally, there is growing interest in the use of cannabinoids as therapeutic agents for a wide range of conditions, including epilepsy, cancer, and psychiatric disorders.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting with the reaction of 2,4-dichloroacetophenone with methyl magnesium bromide to form 2-methoxy-4-methyl-5-(2,4-dichlorophenyl)-3-furanone. This compound is then reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form the diene adduct. The adduct is then hydrogenated to form the desired product, this compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the CB1 receptor. It has been shown to have high affinity for the CB1 receptor and to produce potent psychoactive effects in animal models. It has also been used as a tool to study the endocannabinoid system and its role in various physiological processes.
properties
Molecular Formula |
C16H16ClNO4 |
|---|---|
Molecular Weight |
321.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16ClNO4/c1-21-11-3-2-8(17)6-10(11)18-15(19)13-7-4-9-12(5-7)22-16(20)14(9)13/h2-3,6-7,9,12-14H,4-5H2,1H3,(H,18,19) |
InChI Key |
BACVXVJEIMVFFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)